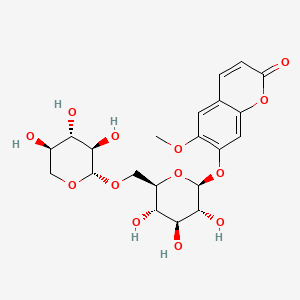
5-Bromo-2-methoxy-4-(methylthio)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2-methoxy-4-(methylthio)pyrimidine is a chemical compound with the CAS Number: 59549-52-9 . It has a molecular weight of 235.1 .
Molecular Structure Analysis
The IUPAC name for this compound is 5-bromo-2-methoxy-4-(methylsulfanyl)pyrimidine . The InChI code is 1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3 .Physical And Chemical Properties Analysis
The compound is stored at ambient temperature .Wissenschaftliche Forschungsanwendungen
Synthesis of N- and T-Butylaminopyrimidines
- Aminolysis of 2- and 4-methoxy or methylthio pyrimidines, including those with a 5-bromo substituent, has been valuable for preparing n- and t-butylaminopyrimidines. This process, conducted without added solvent, indicates activation by a bromo substituent (Brown & Forster, 1966).
Antiviral Activity of Derivatives
- Derivatives of 2,4-diamino-6-hydroxypyrimidines substituted at position 5, including with a 5-bromo group, have shown significant inhibitory activity against retrovirus replication in cell culture, highlighting their potential antiviral applications (Hocková et al., 2003).
Antitumor Properties
- Reactions involving 2-methylthio-4,6-dichloro-5-(4-alkoxybenzyl)pyrimidines, which can be synthesized using compounds with a 5-bromo substituent, have been studied for their antitumor properties. These studies reveal potential applications in cancer therapy (Grigoryan et al., 2008).
Synthesis of (1,2,3‐Triazol‐1‐yl)methylpyrimidines
- 5-Bromo-1,1,1-trifluoro-4-methoxypent-3-en-2-one, a compound related to 5-bromo-2-methoxy-4-(methylthio)pyrimidine, has been used as a precursor for synthesizing a new series of biheterocycles. These compounds hold promise for various chemical applications (Aquino et al., 2017).
Formation of Open-Chain Products
- Pyrimidines including those with a 5-methylthio substituent have been shown to transform into open-chain products through reactions with potassium amide in liquid ammonia. This process reveals insights into the flexibility of pyrimidine structures (Meeteren & Plas, 2010).
Synthesis of Heterocyclic Compounds
- 5-Bromo-2-chloropyridine, a compound related to 5-bromo-2-methoxy-4-(methylthio)pyrimidine, has been used to develop efficient access to 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores. This methodology enables the synthesis of diverse heterocyclic analogues (Morgentin et al., 2009).
Development of Acyclic Nucleoside Derivatives
- The synthesis of acyclic nucleoside derivatives, using intermediates related to 5-bromo-2-methoxy-4-(methylthio)pyrimidine, has been explored for potential use in treatments with fewer side effects and a broader safety margin (Rosowsky et al., 1981).
Safety And Hazards
The compound has been classified under GHS07. The hazard statements include H315 and H319, indicating that it causes skin irritation and serious eye damage . Precautionary statements include P271, P260, and P280, advising to avoid breathing dust, gas, or vapors, avoid contact with skin and eyes, and to wear protective gloves and clothing .
Eigenschaften
IUPAC Name |
5-bromo-2-methoxy-4-methylsulfanylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2OS/c1-10-6-8-3-4(7)5(9-6)11-2/h3H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUALHKGODQGZFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=N1)SC)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40483075 |
Source


|
| Record name | 5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |
CAS RN |
59549-52-9 |
Source


|
| Record name | 5-Bromo-2-methoxy-4-(methylthio)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40483075 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














